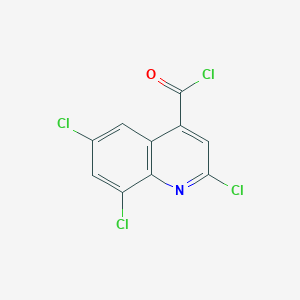

2,6,8-Trichloroquinoline-4-carbonyl chloride

CAS No.: 50504-07-9

Cat. No.: VC15891165

Molecular Formula: C10H3Cl4NO

Molecular Weight: 294.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50504-07-9 |

|---|---|

| Molecular Formula | C10H3Cl4NO |

| Molecular Weight | 294.9 g/mol |

| IUPAC Name | 2,6,8-trichloroquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C10H3Cl4NO/c11-4-1-5-6(10(14)16)3-8(13)15-9(5)7(12)2-4/h1-3H |

| Standard InChI Key | BQFNPTKSQVBLJM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1C(=CC(=N2)Cl)C(=O)Cl)Cl)Cl |

Introduction

2,6,8-Trichloroquinoline-4-carbonyl chloride is a chlorinated derivative of quinoline, featuring three chlorine atoms at the 2, 6, and 8 positions of the quinoline ring, along with a carbonyl chloride functional group at the 4 position. This compound is part of a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern of 2,6,8-Trichloroquinoline-4-carbonyl chloride contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods

Several synthetic routes can be employed to produce 2,6,8-Trichloroquinoline-4-carbonyl chloride. While specific detailed methods are not widely documented in the available literature, the synthesis typically involves multiple steps starting from simpler quinoline derivatives. The process often requires careful control of reaction conditions to achieve the desired substitution pattern.

Biological Activity

Compounds with similar structures to 2,6,8-Trichloroquinoline-4-carbonyl chloride have demonstrated antimicrobial and anticancer properties. The chlorine substituents may enhance the lipophilicity and biological activity of the molecule, potentially allowing it to interact with specific enzymes involved in disease pathways. Quinoline derivatives are known to inhibit enzymes such as kinases and proteases, which could lead to therapeutic applications.

Applications

2,6,8-Trichloroquinoline-4-carbonyl chloride finds applications in several fields, including:

-

Medicinal Chemistry: Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules with potential therapeutic effects.

-

Agrochemicals: The compound's biological activity could be leveraged in developing new pesticides or fungicides.

-

Materials Science: Its chemical properties might be useful in creating novel materials with specific functionalities.

Comparison with Other Quinoline Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloroquinoline | Chlorine at position 4 | Simpler structure; less reactive due to fewer chlorines |

| 6-Chloro-2-methylquinoline | Chlorine at position 6; methyl group at position 2 | Methyl group affects solubility and reactivity |

| 2-Methylquinoline | Methyl group at position 2 | Lacks halogen substituents; different reactivity profile |

| 4-Aminoquinoline | Amino group at position 4 | Exhibits different biological activities due to amino functionality |

The uniqueness of 2,6,8-Trichloroquinoline-4-carbonyl chloride lies in its specific chlorination pattern and the presence of a carbonyl chloride functional group, which significantly enhances its reactivity compared to other quinoline derivatives.

Research Findings and Future Directions

Research on 2,6,8-Trichloroquinoline-4-carbonyl chloride is ongoing, with a focus on understanding its interaction with biological targets and its potential as a drug candidate. Further studies are needed to fully explore its therapeutic potential and to develop efficient synthesis methods that can be scaled up for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume